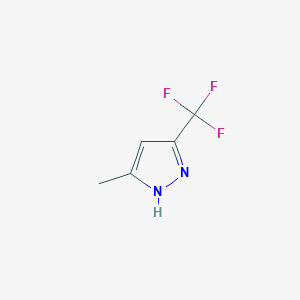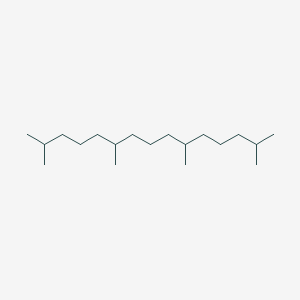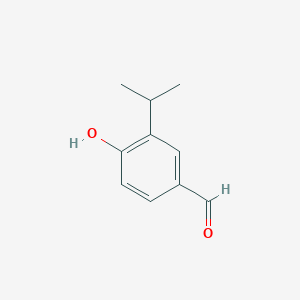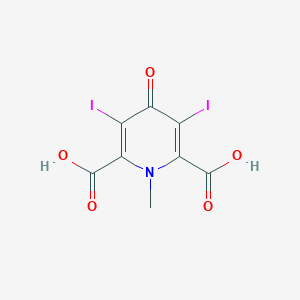
Iodomethamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodomethamate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known by its chemical name, 2-Iodo-N-(4-methoxybenzyl) acetamide, and is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Iodomethamate has been investigated for its potential applications in various scientific fields, including pharmacology, biochemistry, and neuroscience. One of the primary uses of iodomethamate is as a radioligand for imaging studies. This compound has been labeled with radioactive isotopes and used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging studies to visualize specific molecular targets in vivo.
Wirkmechanismus
The mechanism of action of iodomethamate is not fully understood, but it is believed to act as an antagonist at the sigma-1 receptor. This receptor is involved in various physiological processes, including neurotransmission, calcium signaling, and cell survival. By blocking the sigma-1 receptor, iodomethamate may modulate these processes and affect cellular function.
Biochemische Und Physiologische Effekte
Studies have shown that iodomethamate can affect various biochemical and physiological processes. For example, it has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, iodomethamate has been shown to modulate calcium signaling and neurotransmitter release in the brain, suggesting potential applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of iodomethamate is its high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor in vitro and in vivo. Additionally, its radiolabeling properties make it a useful compound for imaging studies. However, iodomethamate is a relatively complex compound to synthesize, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on iodomethamate. One area of interest is the development of new radiolabeled derivatives of this compound for imaging studies. Additionally, further investigation is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases. Finally, the synthesis of iodomethamate could be optimized to make it more accessible for researchers.
Conclusion
In conclusion, iodomethamate is a promising compound for scientific research due to its unique properties and potential applications. Its high affinity for the sigma-1 receptor and radiolabeling properties make it a useful tool for studying this receptor and visualizing specific molecular targets in vivo. Further research is needed to fully understand the mechanism of action of iodomethamate and its potential applications in the treatment of various diseases.
Synthesemethoden
Iodomethamate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzylamine with acetic anhydride, followed by the addition of iodine monochloride to the resulting product. The final product is obtained through purification and recrystallization steps. The synthesis of iodomethamate is a complex process that requires careful attention to detail and specialized equipment.
Eigenschaften
CAS-Nummer |
1951-53-7 |
|---|---|
Produktname |
Iodomethamate |
Molekularformel |
C8H5I2NO5 |
Molekulargewicht |
448.94 g/mol |
IUPAC-Name |
3,5-diiodo-1-methyl-4-oxopyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C8H5I2NO5/c1-11-4(7(13)14)2(9)6(12)3(10)5(11)8(15)16/h1H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
QXXSPCOLSLNNNE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Kanonische SMILES |
CN1C(=C(C(=O)C(=C1C(=O)O)I)I)C(=O)O |
Andere CAS-Nummern |
1951-53-7 |
Verwandte CAS-Nummern |
519-26-6 (2hydrochloride salt) |
Synonyme |
3,5-diiodo-4-oxy-N-methylpyridine-2,6-dicarboxylic acid uroselectan B uroselectan B, disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



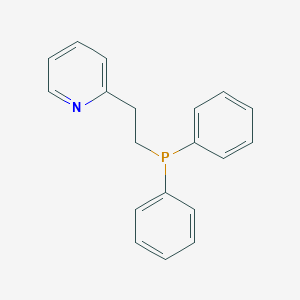

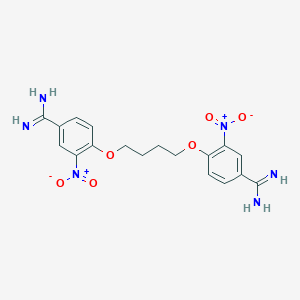

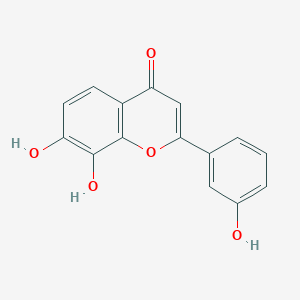
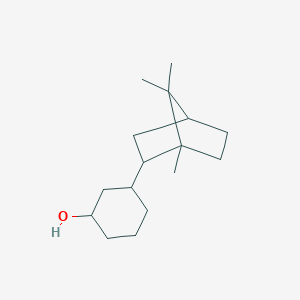
![9,10-Anthracenedione, 1,1'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)diimino]bis-](/img/structure/B154279.png)
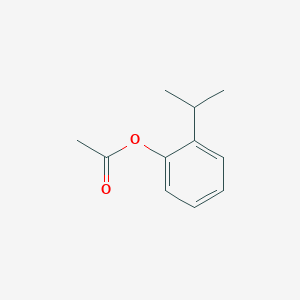
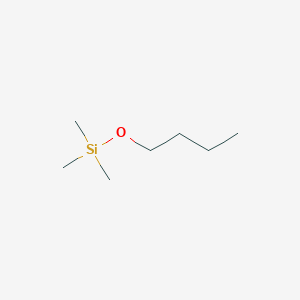
![Phenyl N-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]carbamate](/img/structure/B154285.png)
![Disodium 2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B154286.png)
